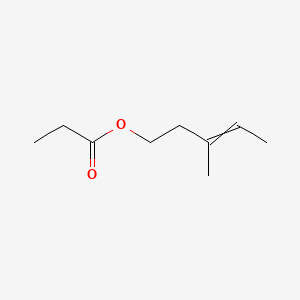
3-Penten-1-ol, 3-methyl-, 1-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Penten-1-ol, 3-methyl-, 1-propanoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from 3-methyl-3-penten-1-ol and propanoic acid. This compound is known for its pleasant fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-1-ol, 3-methyl-, 1-propanoate typically involves the esterification of 3-methyl-3-penten-1-ol with propanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
3-methyl-3-penten-1-ol+propanoic acidacid catalyst3-Penten-1-ol, 3-methyl-, 1-propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the reaction and simplify the separation of the catalyst from the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Penten-1-ol, 3-methyl-, 1-propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methyl-3-penten-1-ol and propanoic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-methyl-3-penten-1-ol and propanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
3-Penten-1-ol, 3-methyl-, 1-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Penten-1-ol, 3-methyl-, 1-propanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in further metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-penten-3-ol: An alcohol with a similar structure but without the ester functional group.
1-Pentanol, 3-methyl-: Another alcohol with a similar carbon skeleton but different functional groups.
3-Methyl-1-pentyn-3-ol: An acetylenic alcohol with a similar carbon skeleton but different bonding.
Uniqueness
3-Penten-1-ol, 3-methyl-, 1-propanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its alcohol counterparts. The ester group makes it more suitable for applications in flavor and fragrance industries, as well as in organic synthesis where esters are key intermediates.
Propiedades
Número CAS |
72845-38-6 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-methylpent-3-enyl propanoate |
InChI |
InChI=1S/C9H16O2/c1-4-8(3)6-7-11-9(10)5-2/h4H,5-7H2,1-3H3 |
Clave InChI |
ZJPCSTFVJLTLHN-UHFFFAOYSA-N |
SMILES isomérico |
CCC(=O)OCC/C(=C/C)/C |
SMILES canónico |
CCC(=O)OCCC(=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















